Cas no 1806955-55-4 (2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

2-シアノ-3-(ジフルオロメチル)-4-メチルピリジン-6-スルホンアミドは、高度に特異的な化学構造を有する有機化合物です。この化合物は、ピリジン骨格にシアノ基、ジフルオロメチル基、メチル基、およびスルホンアミド基が導入された特徴的な構造を持ちます。特に、ジフルオロメチル基の存在により、代謝安定性や脂溶性の向上が期待されます。スルホンアミド基は、分子間相互作用や標的タンパク質との結合親和性を高める可能性があります。この化合物は、医薬品中間体や農薬開発における有用な骨格としての応用が考えられ、構造活性相関研究において重要な役割を果たすことが期待されます。

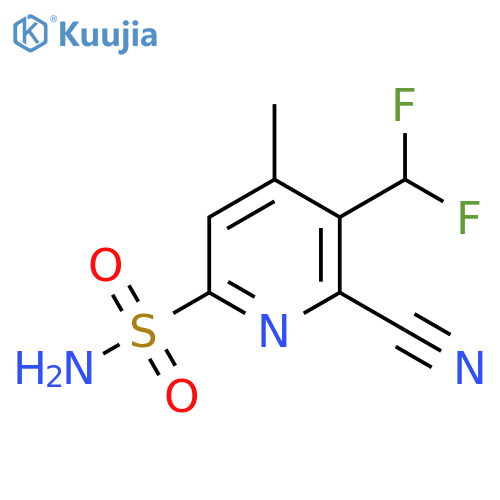

1806955-55-4 structure

商品名:2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide

CAS番号:1806955-55-4

MF:C8H7F2N3O2S

メガワット:247.221886873245

CID:4878611

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide

-

- インチ: 1S/C8H7F2N3O2S/c1-4-2-6(16(12,14)15)13-5(3-11)7(4)8(9)10/h2,8H,1H3,(H2,12,14,15)

- InChIKey: IHZDLOCEHPVRHM-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C)C(C(F)F)=C(C#N)N=1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 397

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 105

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029039275-500mg |

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |

1806955-55-4 | 95% | 500mg |

$1,819.80 | 2022-03-31 | |

| Alichem | A029039275-1g |

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |

1806955-55-4 | 95% | 1g |

$2,981.85 | 2022-03-31 | |

| Alichem | A029039275-250mg |

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |

1806955-55-4 | 95% | 250mg |

$970.20 | 2022-03-31 |

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 関連文献

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1806955-55-4 (2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量